Jerveratrum-type alkaloids
Jerveratrum-type alkaloids are a class of naturally occurring organic compounds derived from the raphides crystal system, commonly found in various plant species. These alkaloids exhibit diverse chemical structures and pharmacological activities, making them of significant interest to chemists and medicinal researchers. Jerveratrum-type alkaloids typically contain a tricyclic core structure with additional functional groups such as hydroxyl, amino, or carboxylic acid moieties.
These compounds are known for their potent cardiovascular effects, including inotropic and chronotropic actions. They can modulate the contraction of cardiac muscles by interacting with specific ion channels and receptors. Due to their complex chemical nature, these alkaloids have been used in traditional medicine for centuries, particularly in treating various heart conditions. Modern research has also explored their potential therapeutic applications in other diseases such as hypertension, arrhythmia, and inflammation.
The isolation and purification of jerveratrum-type alkaloids are challenging due to their structural complexity and low natural abundance. However, advancements in analytical techniques have significantly improved the extraction and identification of these valuable compounds.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
![]() |
Jervine | 469-59-0 | C27H39NO3 |
![]() |
3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine | 306387-90-6 | C44H63N3O4 |
![]() |
Peimisine | 19773-24-1 | C27H41NO3 |
![]() |
Cyclopamine | 4449-51-8 | C27H41NO2 |
![]() |
Yibeissine | 143502-51-6 | C27H41NO4 |
![]() |
Verapatuline | 212968-58-6 | C29H41NO5 |
Related Literature
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Mikhail M. Degtyarik,Alexander S. Lyakhov,Ludmila S. Ivashkevich,Vitaly E. Matulis,Vadim E. Matulis,Sina Gruschinski,Sergei V. Voitekhovich,Berthold Kersting,Oleg A. Ivashkevich Dalton Trans., 2015,44, 18518-18526
-
Il Joon Lee,Sachin P. Patil,Karim Fhayli,Shahad Alsaiari,Niveen M. Khashab Chem. Commun., 2015,51, 3747-3749
-
Subrata Kumar Padhan,Vipin Kumar Mishra,Narayan Murmu,Sabyashachi Mishra,Satya Narayan Sahu RSC Adv., 2020,10, 28422-28430
-
Sung Jin Park,Hyeon Mo Cho,Myong Euy Lee,Miyoung Kim,Kwenwoo Han,Seunghee Hong,Sanghak Lim,Hansong Lee,Byeonggyu Hwang,Sang Kyun Kim,Sangdeok Shim,Philjae Kang,Moon-Gun Choi J. Mater. Chem. C, 2015,3, 239-242
-
Qingbing Yuan,Zeming Huang,Weikang Wu,Dongjing Hong,Shan Zhu,Jieding Wei,Shuangliu Zhou Dalton Trans., 2022,51, 17795-17803
-
Taewoo Kim,Vivek Shastry Devalla,Sean P. Dunfield,Jack R. Palmer,Sara Dorr,Moses Kodur,Apoorva Gupta Sustainable Energy Fuels, 2023,7, 3395-3403
-
Wai-Fun Yeung,Song Gao,Wing-Tak Wong,Tai-Chu Lau New J. Chem., 2002,26, 523-525
Recommended suppliers
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
河南东延药业有限公司Factory Trade Brand reagentsCompany nature: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
Recommended products
-
Semaglutide Cas No: 910463-68-2
-
Tirzepatide Cas No: 2023788-19-2
-
Crisaborole Cas No: 906673-24-3
-
Cabozantinib S-malate Cas No: 1140909-48-3
-
Bucladesine sodium Cas No: 16980-89-5